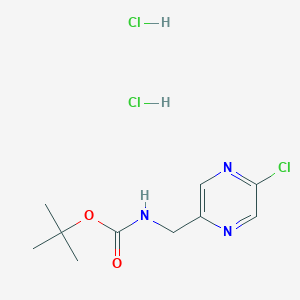![molecular formula C6H4N2OS B13135818 Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
Thiazolo[4,5-c]pyridin-4(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolo[4,5-c]pyridin-4(5H)-one can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the cyclization of 2-mercaptopyridine derivatives with α-haloketones. These reactions typically require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves solid-phase synthesis techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process includes the use of resin-bound intermediates and microwave-assisted reactions to accelerate the synthesis .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiazolidine derivatives, and various substituted this compound compounds. These products are often characterized by their enhanced biological activity and improved physicochemical properties .
Scientific Research Applications
Thiazolo[4,5-c]pyridin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: this compound derivatives are being investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Thiazolo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Thiazolo[5,4-d]thiazole: Known for its applications in material science and as a building block for more complex molecules
Uniqueness
Thiazolo[4,5-c]pyridin-4(5H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
IUPAC Name |
5H-[1,3]thiazolo[4,5-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)10-3-8-5/h1-3H,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPHAULSBRNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)







